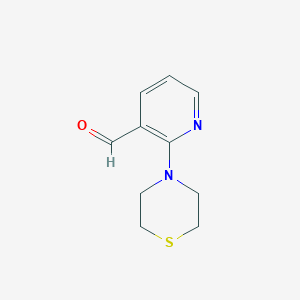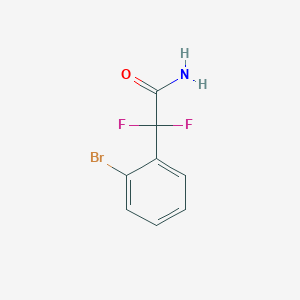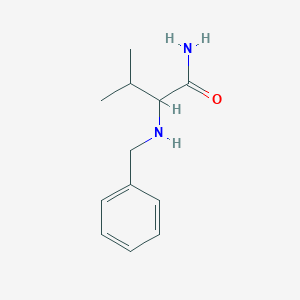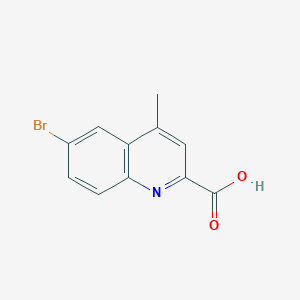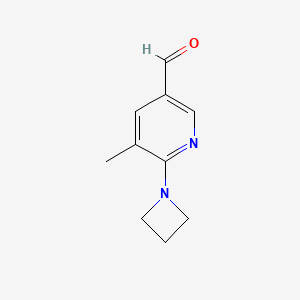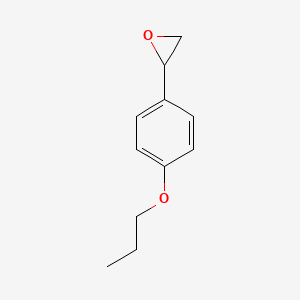
2-(4-Propoxyphenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Propoxyphenyl)oxirane: is an organic compound that belongs to the class of oxiranes, also known as epoxides. This compound features a three-membered epoxide ring attached to a 4-propoxyphenyl group. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the intramolecular cyclization of halogenated alcohols in the presence of a base to form oxiranes.
Alkene Epoxidation: Alkenes react with peracids (e.g., m-chloroperbenzoic acid) to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyl tartrate to give oxiranes.
Corey Synthesis: Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods: The industrial production of 2-(4-Propoxyphenyl)oxirane typically involves the epoxidation of alkenes using peracids or other oxidants. This method is favored due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Ring-Opening Reactions: Oxiranes undergo ring-opening reactions with nucleophiles such as water, alcohols, carboxylic acids, and amines.
Oxidation: Oxiranes can be oxidized to form diols or other oxidized products.
Reduction: Reduction of oxiranes can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to various functionalized products.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, carboxylic acids, amines.
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Metal hydrides, hydrogen gas.
Major Products:
Ring-Opened Products: β-Hydroxypropyl esters, diols.
Oxidized Products: Diols, carbonyl compounds.
Reduced Products: Alcohols.
Applications De Recherche Scientifique
Chemistry: 2-(4-Propoxyphenyl)oxirane is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, oxiranes are studied for their potential as enzyme inhibitors and their interactions with biological molecules .
Medicine: Oxiranes have been investigated for their potential use in drug development due to their ability to form covalent bonds with biological targets .
Industry: In the industrial sector, oxiranes are used in the production of epoxy resins, which are important for coatings, adhesives, and composite materials .
Mécanisme D'action
The mechanism of action of 2-(4-Propoxyphenyl)oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This leads to the ring-opening and formation of various products depending on the nucleophile involved . The molecular targets and pathways include interactions with nucleophiles such as amines, carboxylic acids, and alcohols, leading to the formation of β-hydroxypropyl esters and other functionalized molecules .
Comparaison Avec Des Composés Similaires
2-(4-Phenoxyphenyl)oxirane: Similar in structure but with a phenoxy group instead of a propoxy group.
2-(4-Methylphenyl)oxirane: Contains a methyl group instead of a propoxy group.
2-(4-Chlorophenyl)oxirane: Contains a chloro group instead of a propoxy group.
Uniqueness: 2-(4-Propoxyphenyl)oxirane is unique due to the presence of the propoxy group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different physical and chemical properties compared to its analogs .
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(4-propoxyphenyl)oxirane |
InChI |
InChI=1S/C11H14O2/c1-2-7-12-10-5-3-9(4-6-10)11-8-13-11/h3-6,11H,2,7-8H2,1H3 |
Clé InChI |
KASRYPNMMHJXPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



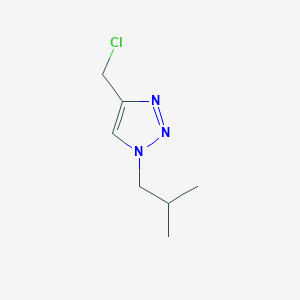
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13177157.png)
![N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B13177158.png)

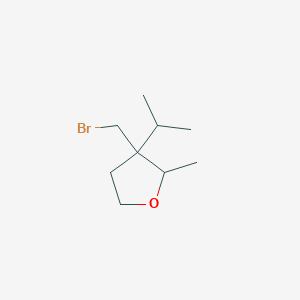
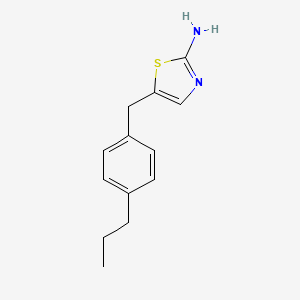
![N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13177170.png)
